molecular formula C9H18ClNO2 B2541791 2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride CAS No. 35167-75-0

2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride

Cat. No.: B2541791
CAS No.: 35167-75-0
M. Wt: 207.7
InChI Key: CKVLWGMLJLJEEW-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7. The purity is usually 95%.
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Scientific Research Applications

Environmentally Benign Catalysis

Researchers have developed a highly efficient catalyzed oxidation system that uses environmentally friendly solvents at room temperature, showcasing the utility in synthesizing various carbonyl compounds. This method's tolerance for heteroaromatic rings and C=C bonds underlines its versatility and potential applications in creating complex molecules, including those related to "2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride" (Xiao‐Qiang Li & Chi Zhang, 2009).

Anticancer Agent Synthesis

A study on synthesizing potential anticancer agents involved hydrolysis and catalytic hydrogenation processes to produce derivatives that significantly affect cultured L1210 cells and mice bearing P388 leukemia. This synthesis path, involving reactions with alpha-halo ketones, could inform similar strategies for derivatives of "this compound" (C. Temple et al., 1983).

Ligand Synthesis for Metal Complexes

The synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, achieved through a Pfitzinger-type condensation, is crucial for developing metal complexes with lower energy electronic absorption. Such methodologies could be adapted for the synthesis of ligands derived from "this compound" (R. Zong et al., 2008).

Herbicide Efficacy and Crystal Structure

The crystal structure of a pyridine herbicide, closely related to the compound , reveals how molecular interactions in the crystal form a three-dimensional network. Understanding these interactions could provide insights into the chemical behavior and potential applications of "this compound" in agriculture (Hyunjin Park et al., 2016).

Energetic Material Development

The synthesis of energetic materials through the formation of nitroiminotetrazolate salts showcases the potential of certain chemical frameworks to create compounds with significant detonation properties. Research into such frameworks could guide the development of materials derived from "this compound" for use in energetic applications (Young‐Hyuk Joo et al., 2012).

Safety and Hazards

The safety information for “2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride” indicates that it is classified under GHS07 and has a signal word of warning . The hazard statements include that it is a flammable liquid and vapor and that it causes severe skin burns and eye damage .

Properties

IUPAC Name

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-7-6-10-4-3-8(7)5-9(11)12;/h7-8,10H,2-6H2,1H3,(H,11,12);1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVLWGMLJLJEEW-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCC1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCC[C@H]1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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